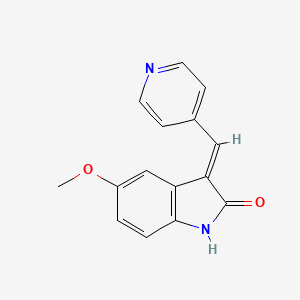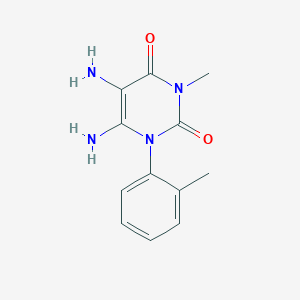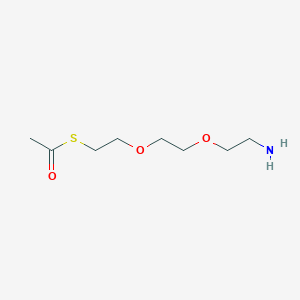
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloro group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a palladium catalyst to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The process typically involves the use of palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Mecanismo De Acción
The mechanism of action of (5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then participates in the formation of a new carbon-carbon bond through reductive elimination, resulting in the desired coupled product .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, commonly used in similar cross-coupling reactions.
4-Methoxyphenylboronic acid: A boronic acid derivative with a methoxyphenyl group, used in various organic synthesis applications.
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid: A compound with a similar structure, featuring a methoxybenzyloxy group instead of a methoxyphenyl group.
Uniqueness
(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid is unique due to the presence of both a chloro group and a methoxyphenyl group on the pyridine ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C12H11BClNO3 |
|---|---|
Peso molecular |
263.48 g/mol |
Nombre IUPAC |
[5-chloro-6-(4-methoxyphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO3/c1-18-10-4-2-8(3-5-10)12-11(14)6-9(7-15-12)13(16)17/h2-7,16-17H,1H3 |
Clave InChI |
YGTXPTYZIZDLNW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)C2=CC=C(C=C2)OC)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)
![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)

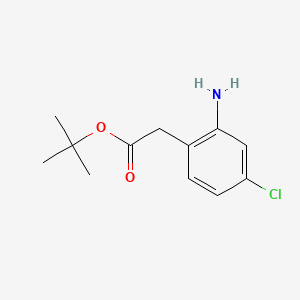
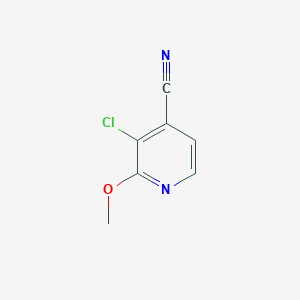
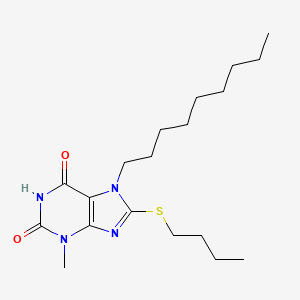
![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
